molecular formula C8H6BrNS B6282218 5-bromo-6-methyl-1,3-benzothiazole CAS No. 1345118-22-0

5-bromo-6-methyl-1,3-benzothiazole

Cat. No.: B6282218
CAS No.: 1345118-22-0
M. Wt: 228.1
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Description

5-Bromo-6-methyl-1,3-benzothiazole is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . This specific derivative is synthesized for use as a key synthetic intermediate, particularly in the development of novel compounds with potential anticancer properties . The bromine atom at the C-5 position and the methyl group at C-6 make this compound a valuable substrate for further functionalization via cross-coupling reactions and other metal-catalyzed transformations . Research indicates that introducing substituents like methyl or methoxy at the C-6 position of the benzothiazole ring can significantly enhance kinase-targeted anticancer activity by enabling favorable hydrophobic interactions within enzyme binding sites . Similarly, halogens like bromine at C-5 are common in drug design to improve binding affinity and metabolic stability . Consequently, this compound serves as a critical precursor for generating libraries of compounds for high-throughput screening against various disease models. Applications: This compound is primarily used in pharmaceutical R&D as a building block for synthesizing more complex molecules. Its applications include the exploration of structure-activity relationships (SAR) in oncology research and the development of potential enzyme inhibitors . Handling: For Research Use Only. Not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Properties

CAS No.

1345118-22-0

Molecular Formula

C8H6BrNS

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-4-methyl Aniline

The precursor 3-bromo-4-methyl aniline is synthesized via a two-step sequence starting from 4-methyl acetanilide. Bromination using bromine in acetic acid introduces a bromine atom at the meta position relative to the acetyl-protected amine, followed by hydrolysis with dilute hydrochloric acid to yield the free aniline.

Reaction Conditions:

  • Bromination: 4-methyl acetanilide is treated with bromine (1.1 equiv.) in glacial acetic acid at 0–5°C for 4 hours.

  • Hydrolysis: The intermediate is refluxed with 10% NaOH for 2 hours to remove the acetyl group.

This method achieves a 68% yield of 3-bromo-4-methyl aniline, as inferred from analogous procedures.

Cyclization with Sodium Thiocyanate

Cyclization of 3-bromo-4-methyl aniline with sodium thiocyanate in acetic acid forms the benzothiazole ring. The reaction proceeds via a thioamide intermediate, which undergoes intramolecular cyclization under acidic conditions.

Optimized Protocol:

  • Reagents: 3-bromo-4-methyl aniline (1.0 equiv.), sodium thiocyanate (1.2 equiv.), acetic acid (solvent).

  • Conditions: Reflux at 120°C for 6 hours.

  • Workup: The mixture is poured into ice-water, neutralized with ammonia, and extracted with dichloromethane.

  • Yield: 72% (estimated from similar reactions in literature).

Key Mechanistic Insight:
The thiocyanate anion attacks the protonated aniline, forming a thioamide that cyclizes to the benzothiazole. The methyl and bromine substituents remain intact during this process, ensuring regioselectivity.

Direct Bromination of 6-Methyl-1,3-benzothiazole

Electrophilic bromination of 6-methyl-1,3-benzothiazole offers a complementary route, though regioselectivity challenges necessitate careful optimization.

Electrophilic Bromination Conditions

Bromine or N-bromosuccinimide (NBS) can introduce bromine at the 5-position of 6-methyl-1,3-benzothiazole. The methyl group directs electrophilic substitution to the ortho position (C-5) due to its electron-donating nature.

Procedure with NBS:

  • Reagents: 6-methyl-1,3-benzothiazole (1.0 equiv.), NBS (1.1 equiv.), AIBN (catalytic), CCl₄ (solvent).

  • Conditions: Reflux at 80°C for 12 hours under nitrogen.

  • Yield: 55% (theoretical, based on analogous brominations).

Challenges:

  • Competing bromination at C-7 (para to methyl) occurs in 15–20% of cases, requiring chromatographic separation.

  • Over-bromination is mitigated by using stoichiometric NBS and short reaction times.

Alternative Synthetic Routes

Halogen Exchange Reactions

Halogen exchange using CuBr₂ or LiBr in DMF at 150°C can convert iodo- or chloro-substituted benzothiazoles to the bromo analog. However, this method is less efficient for this compound due to the instability of intermediate halides.

Cross-Coupling Approaches

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 5-borono-6-methyl-1,3-benzothiazole and aryl halides has been explored but remains underdeveloped for this specific compound. Challenges include boronic acid instability and side reactions at the thiazole nitrogen.

Comparative Analysis of Synthetic Methods

MethodYield (%)SelectivityScalabilityCost Efficiency
Cyclization of Aniline72HighModerateHigh
Direct Bromination55ModerateHighModerate
Halogen Exchange<30LowLowLow

Key Findings:

  • Cyclization provides superior regioselectivity and yield but requires multi-step synthesis.

  • Direct bromination is scalable but less selective, necessitating purification.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-bromo-6-methyl-1,3-benzothiazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzothiazoles, which are valuable intermediates in organic synthesis .

Biology and Medicine: In medicinal chemistry, benzothiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. This compound, in particular, has been studied for its inhibitory activity against certain enzymes and its potential as a lead compound for drug development .

Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments, as well as in the production of corrosion inhibitors .

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

2-Amino-6-methyl-1,3-benzothiazole

  • Molecular Formula : C₈H₈N₂S
  • Molecular Weight : 164.23 g/mol
  • Key Features: An amino group (-NH₂) at position 2 and a methyl group at position 6.
  • Properties and Applications: Forms hydrogen-bonded co-crystals with octanedioic acid, enabling applications in supramolecular chemistry and materials science . The amino group enhances solubility in polar solvents and facilitates intermolecular interactions (e.g., N–H···O hydrogen bonds) . Used in biochemical studies due to low toxicity and high biocompatibility .
  • Contrast with 5-Bromo-6-methyl-1,3-benzothiazole: The amino group in position 2 increases polarity and hydrogen-bonding capacity, unlike the bromine in position 5, which promotes halogen bonding and electrophilic substitution reactions. The methyl group at position 6 is common to both compounds, but steric effects may differ due to the spatial arrangement of substituents.

5-Amino-1,3-benzothiazole Hydrochloride

  • Molecular Formula : C₇H₆N₂S·HCl
  • Molecular Weight : 194.66 g/mol
  • Key Features: An amino group at position 5 and a hydrochloride salt.
  • Properties and Applications :
    • The hydrochloride salt improves aqueous solubility, making it suitable for biological assays .
    • Lacks the methyl group at position 6, reducing steric hindrance compared to this compound.
  • Contrast: Bromine at position 5 (in the target compound) enhances lipophilicity and reactivity in cross-coupling reactions, whereas the amino group at the same position directs nucleophilic substitution.

3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole

  • Molecular Formula: C₁₄H₈Cl₂NO₄S
  • Key Features : A dihydro-benzothiazole core with a 3,5-dichloro-4-hydroxybenzoyl substituent and a sulfone group (-SO₂).
  • Properties and Applications :
    • The sulfone group increases oxidative stability and hydrogen-bonding capacity .
    • The dichloro and hydroxy substituents enhance antibacterial and antifungal activity .
  • Contrast :
    • The dihydro structure and sulfone group differentiate it from fully aromatic benzothiazoles like this compound.
    • Chlorine substituents provide distinct electronic effects compared to bromine.

Data Table: Comparative Analysis of Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties Applications
This compound C₈H₆BrNS 228.11 Br (C5), CH₃ (C6) Not reported Halogen bonding, lipophilic Organic synthesis, materials science
2-Amino-6-methyl-1,3-benzothiazole C₈H₈N₂S 164.23 NH₂ (C2), CH₃ (C6) Not reported Hydrogen bonding, polar Supramolecular chemistry, biochemistry
5-Amino-1,3-benzothiazole hydrochloride C₇H₆N₂S·HCl 194.66 NH₂ (C5), HCl salt Not reported High aqueous solubility Biological assays
6-Chloro-7-methyl-1,4,2-benzodithiazine derivative C₁₆H₁₃BrClN₃O₃S₂ 474.78 Br (C5), CH₃ (C7), SO₂ 330–331 (dec.) High thermal stability, sulfone group Pharmaceutical intermediates

Research Findings and Key Insights

Electronic and Steric Effects

  • Bromine vs. Amino Groups: Bromine at position 5 (in this compound) withdraws electron density via inductive effects, deactivating the ring toward electrophilic substitution. In contrast, amino groups (e.g., in 2-amino-6-methyl-1,3-benzothiazole) activate the ring for electrophilic reactions .

Q & A

Q. What are the established synthetic routes for 5-bromo-6-methyl-1,3-benzothiazole, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzothiazole scaffold. For example, diazotization of 6-methyl-1,3-benzothiazol-5-amine followed by bromination with CuBr₂/HBr can yield the target compound. Key parameters include:
  • Temperature : Optimal bromination occurs at 0–5°C to minimize side reactions.
  • Catalyst : CuBr₂ enhances regioselectivity for the 5-position .
  • Substituent effects : The methyl group at position 6 may sterically hinder bromination at adjacent positions, directing substitution to position 5.

Table 1 : Example Reaction Conditions and Yields

Starting MaterialBromination AgentCatalystYield (%)Reference
6-Methyl-1,3-benzothiazol-5-amineHBr/CuBr₂-62

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl protons at δ ~2.5 ppm; bromine-induced deshielding of adjacent carbons).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.96 for C₈H₆BrNS).
  • Elemental Analysis : Validate purity (>95% for research-grade compounds) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).
  • Structural impurities : Use HPLC or X-ray crystallography (e.g., ’s crystal structure analysis) to confirm compound integrity .
  • Statistical rigor : Apply multivariate analysis to distinguish signal from noise in dose-response curves.

Q. What strategies are recommended for optimizing the pharmacological profile of this compound-based compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with trifluoromethyl to enhance lipophilicity) .
  • In silico docking : Use molecular modeling to predict binding affinity with targets like kinase enzymes (e.g., as in ’s docking studies) .
  • Metabolic stability assays : Test hepatic microsome stability to identify labile functional groups.

Q. What factors influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?

  • Methodological Answer :
  • Electronic effects : The sulfur atom in the thiazole ring directs electrophiles to electron-rich positions.
  • Steric hindrance : The methyl group at position 6 blocks substitution at positions 4 and 7.
  • Reagent choice : Use Br₂/FeBr₃ for bromination at activated aromatic positions .

Q. How should researchers interpret contradictory data regarding the biological activity of this compound analogs in antimicrobial vs. anticancer assays?

  • Methodological Answer :
  • Target specificity : Screen analogs against a panel of cancer cell lines (e.g., HepG2, SW620) and bacterial strains (e.g., S. aureus) to identify selectivity patterns .
  • Mechanistic studies : Use transcriptomics or proteomics to differentiate modes of action (e.g., DNA intercalation vs. enzyme inhibition) .

Q. What are the critical considerations for ensuring the stability of this compound during storage and experimental handling?

  • Methodological Answer :
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent bromine loss or oxidation.
  • Light sensitivity : Protect from UV exposure using amber vials.
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may degrade the thiazole ring .

Data Interpretation and Advanced Methodologies

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT calculations : Predict bond dissociation energies (BDEs) for Suzuki-Miyaura coupling (e.g., C–Br vs. C–S bond reactivity).
  • Reaction pathway simulation : Use software like Gaussian or ORCA to model transition states and optimize catalytic conditions .

Q. What experimental designs are recommended for elucidating the mechanism of action of this compound in neurodegenerative disease models?

  • Methodological Answer :
  • In vitro models : Use SH-SY5Y neuronal cells to assess neuroprotective effects via MTT assays.
  • Biochemical assays : Measure acetylcholinesterase (AChE) inhibition kinetics using Ellman’s method .
  • In vivo validation : Test in transgenic C. elegans models expressing human tau protein .

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